![molecular formula C13H10F2O2 B12579108 1,1'-[(Difluoromethylene)bis(oxy)]dibenzene CAS No. 212207-13-1](/img/structure/B12579108.png)
1,1'-[(Difluoromethylene)bis(oxy)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(Difluorometileno)bis(oxi)]dibenceno, también conocido como difluorodifenilmetano, es un compuesto orgánico con la fórmula molecular C13H10F2. Este compuesto se caracteriza por la presencia de dos anillos de benceno conectados por un grupo difluorometileno. Se utiliza en diversas aplicaciones químicas e industriales debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,1'-[(Difluorometileno)bis(oxi)]dibenceno se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del benceno con difluorometano en presencia de un catalizador. La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de 1,1'-[(Difluorometileno)bis(oxi)]dibenceno a menudo involucra reactores químicos a gran escala. El proceso puede incluir pasos como la purificación y la destilación para obtener un producto de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
1,1'-[(Difluorometileno)bis(oxi)]dibenceno se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden llevar a la formación de diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno o más átomos de hidrógeno son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes. Las reacciones generalmente ocurren bajo condiciones específicas de temperatura y presión para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido difluorobenzoico, mientras que la reducción podría producir alcoholes difluorobencílicos.
Aplicaciones Científicas De Investigación
1,1'-[(Difluorometileno)bis(oxi)]dibenceno tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con diversas biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor de compuestos farmacéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos especiales, polímeros y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 1,1'-[(Difluorometileno)bis(oxi)]dibenceno involucra su interacción con objetivos moleculares y vías específicas. El grupo difluorometileno juega un papel crucial en su reactividad e interacciones con otras moléculas. El compuesto puede formar complejos estables con varios sustratos, influyendo en sus propiedades químicas y físicas.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a 1,1'-[(Difluorometileno)bis(oxi)]dibenceno incluyen:
Difluorodifenilmetano: Un compuesto estrechamente relacionado con propiedades químicas similares.
1,1'-[(Difluorometileno)bis(oxi)]bis[1,2,2-trifluoroetileno]: Otro compuesto con un grupo difluorometileno, pero con diferentes sustituyentes en los anillos de benceno.
Unicidad
1,1'-[(Difluorometileno)bis(oxi)]dibenceno es único debido a su estructura molecular específica, que confiere propiedades químicas y físicas distintas. Su capacidad para sufrir diversas reacciones químicas y formar complejos estables lo hace valioso tanto en la investigación como en las aplicaciones industriales.
Propiedades
Número CAS |
212207-13-1 |
|---|---|
Fórmula molecular |
C13H10F2O2 |
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
[difluoro(phenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10F2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
XWIOGTNNVXEZMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

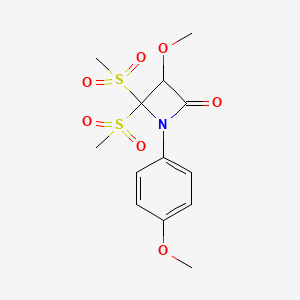
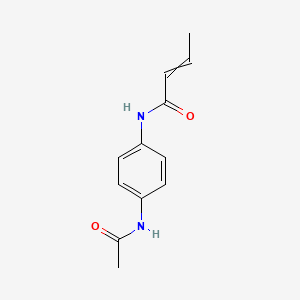
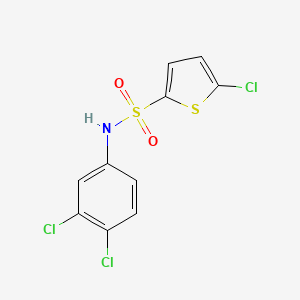
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)

![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
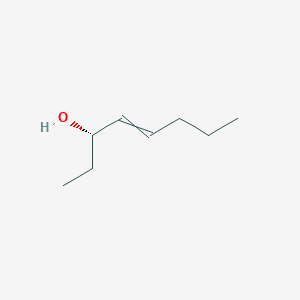

![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
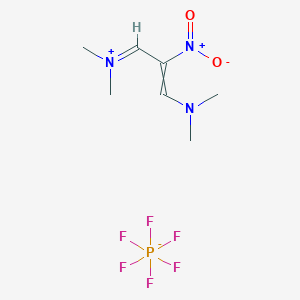
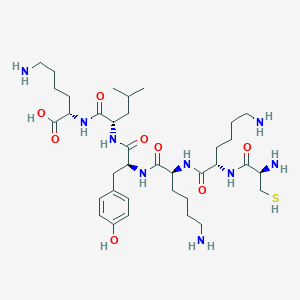
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
